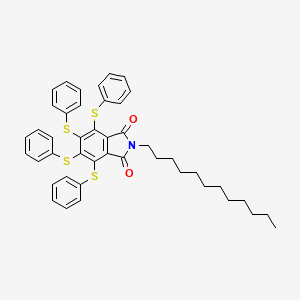
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoindole Core: This can be achieved through the cyclization of suitable precursors under acidic or basic conditions.
Introduction of Phenylsulfanyl Groups: This step involves the substitution of hydrogen atoms on the isoindole core with phenylsulfanyl groups using reagents like phenylthiol and a suitable catalyst.
Attachment of the Dodecyl Chain: The dodecyl chain can be introduced through alkylation reactions using dodecyl halides in the presence of a base.
Industrial Production Methods
Industrial production of such complex organic compounds often involves optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to scale up the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the isoindole core or the phenylsulfanyl groups, potentially leading to the formation of thiols or other reduced derivatives.
Substitution: The compound can participate in substitution reactions, where the phenylsulfanyl groups or the dodecyl chain can be replaced with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfanyl groups may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.
Materials Science: Its unique structure could be utilized in the design of novel materials with specific electronic or optical properties.
Biology and Medicine
Drug Development:
Biological Probes: The compound could be used as a probe in biochemical assays to study specific molecular interactions.
Industry
Polymer Additives: It may be used as an additive in polymer formulations to enhance properties like stability and durability.
Coatings: Potential use in the development of advanced coatings with specific protective or functional properties.
作用機序
The mechanism of action of 2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In materials science, its effects could be related to its structural properties and interactions with other components in a material.
類似化合物との比較
Similar Compounds
2-Dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)-1H-isoindole-1,3(2H)-dione: Similar in structure but with variations in the substituents.
Isoindole Derivatives: Compounds with the isoindole core but different functional groups attached.
Uniqueness
The uniqueness of this compound lies in its specific combination of the isoindole core, phenylsulfanyl groups, and the dodecyl chain. This unique structure may confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93360-86-2 |
|---|---|
分子式 |
C44H45NO2S4 |
分子量 |
748.1 g/mol |
IUPAC名 |
2-dodecyl-4,5,6,7-tetrakis(phenylsulfanyl)isoindole-1,3-dione |
InChI |
InChI=1S/C44H45NO2S4/c1-2-3-4-5-6-7-8-9-10-23-32-45-43(46)37-38(44(45)47)40(49-34-26-17-12-18-27-34)42(51-36-30-21-14-22-31-36)41(50-35-28-19-13-20-29-35)39(37)48-33-24-15-11-16-25-33/h11-22,24-31H,2-10,23,32H2,1H3 |
InChIキー |
IRJZCALFDBHWND-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1C(=O)C2=C(C1=O)C(=C(C(=C2SC3=CC=CC=C3)SC4=CC=CC=C4)SC5=CC=CC=C5)SC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![17-[4-(Cyclopentyloxy)phenoxy]-3,6,9,12,15-pentaoxaheptadecan-1-OL](/img/structure/B14360603.png)
![3-Chloro-2-cyclohexyl-1-[2-(cyclohexylethynyl)cyclohexyl]octahydro-1H-phosphindole](/img/structure/B14360618.png)
![4-Methyl[1,3]oxazolo[4,5-c]quinoline-2(3H)-thione](/img/structure/B14360621.png)
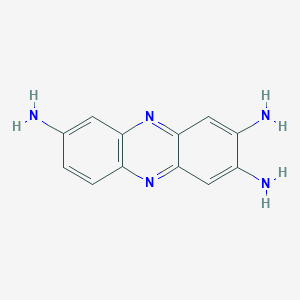
![2-[4-[1-(diethylamino)-1-sulfanylidenepropan-2-ylidene]-1,3-dithietan-2-ylidene]-N,N-diethylpropanethioamide](/img/structure/B14360635.png)
![N-(2-Hydroxyethyl)-2-[4-(4-methoxybenzoyl)piperazin-1-yl]acetamide](/img/structure/B14360650.png)
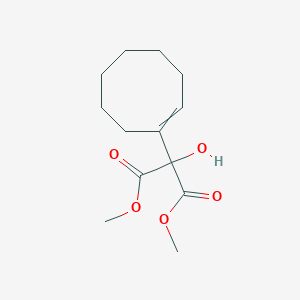
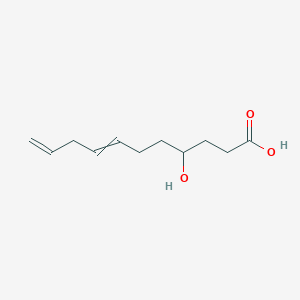
![2,4-dinitro-6-[(E)-(5-phenyl-1,3,4-thiadiazol-2-yl)iminomethyl]phenol](/img/structure/B14360668.png)
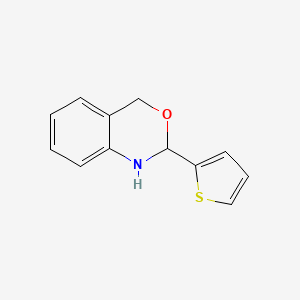
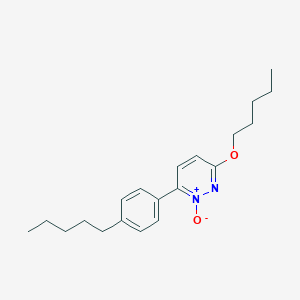
![2-[(Z)-(4-Methylphenyl)(phenylimino)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14360690.png)
![[3-(4-tert-Butylcyclohexylidene)prop-1-en-1-yl]benzene](/img/structure/B14360692.png)

